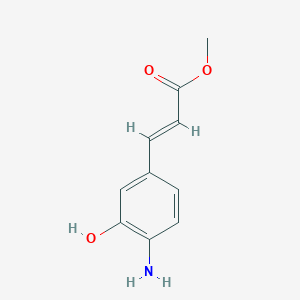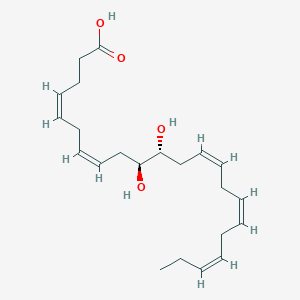![molecular formula C13H14BNO4S B12337502 B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is an organic compound with the molecular formula C20H20BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid typically involves the reaction of 4-aminophenylboronic acid with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final boronic acid derivative .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used for purification .
化学反应分析
Types of Reactions
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters .
科学研究应用
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting diols in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-aminophenylboronic acid: Contains an amino group on the phenyl ring.
2-methylphenylboronic acid: Contains a methyl group on the phenyl ring.
Uniqueness
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is unique due to the presence of both a sulfonamide and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to simpler boronic acids .
属性
分子式 |
C13H14BNO4S |
|---|---|
分子量 |
291.1 g/mol |
IUPAC 名称 |
[4-[(2-methylphenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-4-2-3-5-13(10)15-20(18,19)12-8-6-11(7-9-12)14(16)17/h2-9,15-17H,1H3 |
InChI 键 |
RPOWHZRISDCUBY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)

![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)




![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
